molecular formula C24H28N8O2 B8020348 Taselisib CAS No. 1395408-87-3

Taselisib

货号 B8020348
CAS 编号: 1395408-87-3
分子量: 460.5 g/mol
InChI 键: BEUQXVWXFDOSAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taselisib (development code: GDC-0032) is a former cancer drug candidate that was in development by Roche. It is a small molecule phosphoinositide 3-kinase inhibitor targeting the PI3K isoform p110α (PIK3CA) .


Molecular Structure Analysis

Taselisib is a potent and orally bioavailable kinase inhibitor which inhibits the PI3Kα, γ and δ isoforms but not the β isoform . The IUPAC name for Taselisib is 2- {4- [2- (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydroimidazo [1,2-d] [1,4]benzoxazepin-9-yl]-1 H -pyrazol-1-yl}-2-methylpropanamide .


Chemical Reactions Analysis

Taselisib has been found to more potently inhibit mutant PI3K pathway signaling and cell viability through unique HER2-dependent mutant p110a degradation .


Physical And Chemical Properties Analysis

Taselisib is a small molecule with a molar mass of 460.542 g·mol −1 . It belongs to the class of organic compounds known as alkyl aryl ethers .

科学研究应用

  1. 乳腺癌:Taselisib 已在乳腺癌中得到广泛研究,当与氟维司群联合使用时,在雌激素受体阳性、PIK3CA 突变、HER2 阴性晚期乳腺癌中显示出改善的预后。与安慰剂相比,它显着提高了无进展生存期,尽管临床获益不大且安全性存在挑战 (Dent 等人,2020 年)

  2. 实体瘤:在一项 I 期研究中,taselisib 对患有各种晚期实体瘤的患者表现出抗肿瘤活性,特别是那些患有 PIK3CA 突变的患者。该研究重点介绍了其药代动力学、安全性以及初步疗效 (Juric 等人,2017 年)

  3. 患有晚期实体瘤的日本患者:一项针对日本患者的研究表明,taselisib 耐受性良好,可能对患有 PIK3CA 突变实体瘤或激素受体阳性晚期乳腺癌的患者有效 (Tamura 等人,2018 年)

  4. 子宫浆液性癌:Taselisib 对子宫浆液性癌细胞系表现出显着的生长抑制作用,特别是那些具有 PIK3CA 突变和 HER2/neu 基因扩增的细胞系。它还在小鼠异种移植模型中显示出有希望的结果 (Lopez 等人,2014 年)

  5. 与来曲唑联合使用:发现 Taselisib 与来曲唑联合使用耐受性良好,并且在 PIK3CA 突变乳腺癌患者中显示出有希望的初步疗效。这项 1b 期研究表明,与 PIK3CA 野生型乳腺癌相比,Taselisib 在 PIK3CA 突变乳腺癌中的抗肿瘤活性增加 (Saura 等人,2015 年)

  6. 肺癌中的 PI3K 通路:在一项涉及鳞状细胞肺癌患者的研究中,taselisib 显示出有限的疗效,并与显着的副作用有关,导致研究提前关闭 (Langer 等人,2019 年)

  7. 转移性乳腺癌:Taselisib 和他莫昔芬的组合在绝经前和绝经后激素受体阳性、HER2 阴性、转移性乳腺癌女性中显示出潜力,尤其是在 PIK3CA 突变肿瘤患者中 (Baird 等人,2019 年)

作用机制

Mode of Action

Taselisib interacts with its targets by binding to the ATP-binding pocket in the catalytic subunit of PI3K . This interaction leads to the inhibition of downstream signaling events, such as those regulating tumor cell proliferation . Taselisib has a dual mechanism of action, both blocking PI3K signaling, and inducing a decrease in p110α protein levels .

Biochemical Pathways

Taselisib primarily affects the PI3K/AKT/mTOR pathway . PI3K catalyzes the transformation of PIP2 to PIP3, which is involved in the phosphorylation of AKT and associated proteins in the AKT–mTOR pathway . This pathway plays a central role in multiple cellular functions including angiogenesis, proliferation, survival, and metabolism .

Pharmacokinetics

Taselisib’s pharmacokinetics were found to be dose-proportional . The mean half-life of Taselisib was 40 hours . In humans, 84.2% of the dose was recovered as the parent drug in excreta, indicating that metabolism played a minor role in the drug’s clearance .

Result of Action

The molecular and cellular effects of Taselisib’s action include the inhibition of tumor growth through PI3K pathway suppression . Taselisib has demonstrated antitumor effects in breast cancer cell lines depending on their molecular profile . In PIK3CA-mutant tumor patients with measurable disease, the confirmed response rate was 36% .

Action Environment

A multitude of host and environmental factors influence drug response . Understanding these factors can guide the choice of an appropriate drug and dose for individual patients . Variations in response to the same dose of a drug can occur between different patients and even in the same patient on different occasions . Factors affecting absorption and biotransformation may influence the outcomes of drug actions .

属性

IUPAC Name

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUQXVWXFDOSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155842
Record name Taselisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taselisib

CAS RN

1282512-48-4
Record name 1H-Pyrazole-1-acetamide, 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1282512-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taselisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282512484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taselisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12108
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Taselisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L08J2O299M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taselisib
Reactant of Route 2
Taselisib
Reactant of Route 3
Reactant of Route 3
Taselisib
Reactant of Route 4
Reactant of Route 4
Taselisib
Reactant of Route 5
Reactant of Route 5
Taselisib
Reactant of Route 6
Reactant of Route 6
Taselisib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。